molecular formula C16H19N5O3S2 B2720735 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole CAS No. 1189315-57-8

2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole

Cat. No.: B2720735
CAS No.: 1189315-57-8
M. Wt: 393.48
InChI Key: NJHZLQNLESCVSF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a piperidin-4-yl group modified by a 3,5-dimethyl-1H-pyrazol-4-yl sulfonyl moiety and at the 5-position with a furan-2-yl group. Structural characterization of such compounds typically employs X-ray crystallography (via SHELX programs ) and electronic property analysis (via Multiwfn ).

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c1-10-14(11(2)18-17-10)26(22,23)21-7-5-12(6-8-21)15-19-20-16(25-15)13-4-3-9-24-13/h3-4,9,12H,5-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZLQNLESCVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. It features a pyrazole moiety known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N5O3S with a molecular weight of 379.48 g/mol. Its structure includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.

This structural diversity contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing pyrazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial sensitivity of various synthesized pyrazole derivatives against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated effective inhibition against these pathogens, suggesting that the presence of the pyrazole moiety enhances antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a comparative study, several compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results showed that compounds with the pyrazole structure exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory effects .

Anticancer Activity

The anticancer properties of this compound were explored in various studies. For instance, derivatives linked to pyrazole were evaluated using the MTT assay against different cancer cell lines. The findings revealed that these compounds exhibited notable cytotoxic effects, with some achieving IC50 values comparable to established chemotherapeutic agents . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of synthesized pyrazole derivatives.
    • Methodology : Agar dilution method was employed to assess the minimum inhibitory concentration (MIC) against selected bacterial strains.
    • Results : Several compounds showed significant antibacterial activity, particularly those with piperidine substitutions .
  • Evaluation of Anti-inflammatory Effects :
    • Objective : To determine the anti-inflammatory activity of pyrazole derivatives.
    • Methodology : Compounds were tested for TNF-α and IL-6 inhibition in vitro.
    • Results : Promising results indicated that modifications in the structure led to enhanced anti-inflammatory responses .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of pyrazole derivatives on cancer cell lines.
    • Methodology : MTT assay was performed on various cancer cell lines.
    • Results : Some derivatives exhibited IC50 values in low micromolar ranges, indicating potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,3,4-thiadiazole family, which is widely studied for medicinal and materials applications. Below is a comparative analysis with structurally analogous derivatives:

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s sulfonyl-piperidine group may enhance binding to enzymatic pockets (e.g., kinases or proteases) compared to simpler sulfonamides or pyrrole derivatives .
  • Furan vs. Pyrrole/Thiophene : The furan’s lower basicity and reduced hydrogen-bonding capacity compared to pyrrole could alter target selectivity. Thiophene-containing analogs often exhibit stronger π-π stacking but lower solubility.

Synthetic Flexibility :

  • The target compound’s synthesis likely involves multi-step functionalization (e.g., sulfonation of pyrazole, nucleophilic substitution on piperidine), contrasting with the one-pot pyrrole-thiadiazole synthesis in .

Research Findings and Analytical Insights

Structural Characterization:

  • X-ray Crystallography : SHELX-refined structures of related thiadiazoles reveal planar thiadiazole cores with dihedral angles <10° between substituents, suggesting conjugation stability . The target compound’s crystallography data (if available) would clarify steric effects from the bulky pyrazolyl-sulfonyl group.
  • Electrostatic Potential (ESP) Analysis: Multiwfn simulations indicate that the furan’s oxygen atom creates a localized negative ESP region, which may facilitate interactions with cationic residues in biological targets.

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